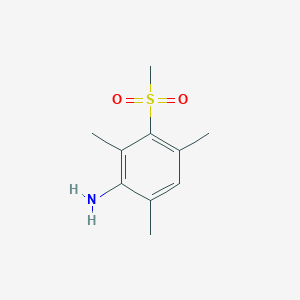![molecular formula C10H14N2O B6613064 3-[(Propan-2-yl)amino]benzamide CAS No. 646068-89-5](/img/structure/B6613064.png)
3-[(Propan-2-yl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Propan-2-yl)amino]benzamide (P2ABA) is a small molecule that has been studied for its various applications in scientific research. Its chemical structure consists of an amide, a benzene ring, and a propan-2-yl group, and it is a derivative of benzoic acid. P2ABA has been used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied.
作用机制
The exact mechanism of action of 3-[(Propan-2-yl)amino]benzamide is not yet fully understood. However, it is believed to act as an agonist at certain G-protein coupled receptors, and it is thought to modulate the activity of these receptors. It is also believed to inhibit certain enzymes, which may lead to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of G-protein coupled receptors, which may lead to its anti-inflammatory effects. It has also been shown to inhibit certain enzymes, which may lead to its anti-inflammatory effects. In addition, this compound has been shown to have anti-cancer effects by inhibiting the growth of cancer cells.
实验室实验的优点和局限性
The use of 3-[(Propan-2-yl)amino]benzamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it is relatively non-toxic, and it has a low cost. However, there are also some limitations to its use in laboratory experiments. It is not always easy to obtain a high purity sample, and it can be difficult to control the concentration of the compound in solution.
未来方向
There are a number of potential future directions for research related to 3-[(Propan-2-yl)amino]benzamide. One potential direction is to further investigate its mechanism of action and its effects on various diseases. Another potential direction is to investigate its potential use in combination with other drugs to treat various diseases. Additionally, further research could be done to investigate the potential for this compound to be used as an anti-cancer agent. Finally, further research could be done to investigate the potential for this compound to be used as an anti-inflammatory agent.
合成方法
3-[(Propan-2-yl)amino]benzamide can be synthesized by a variety of methods. One method involves the condensation reaction of benzamide and propan-2-ol. The reaction is catalyzed by a strong acid such as sulfuric acid, and the product is a colorless solid. Another method involves the reaction of benzoic acid and propan-2-ol, which is catalyzed by an acid such as hydrochloric acid. The product of this reaction is also a colorless solid.
科学研究应用
3-[(Propan-2-yl)amino]benzamide has been studied for its potential use as a drug target in various diseases. It has been used in studies of cancer, inflammation, and other diseases. It has also been studied for its potential use as an anti-inflammatory agent. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
属性
IUPAC Name |
3-(propan-2-ylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)12-9-5-3-4-8(6-9)10(11)13/h3-7,12H,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSBDRULHHXTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC(=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651544 |
Source


|
| Record name | 3-[(Propan-2-yl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
646068-89-5 |
Source


|
| Record name | 3-[(Propan-2-yl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6612984.png)


![1-[(dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B6613013.png)



![methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B6613031.png)
![2-[(2,4-Dimethylphenyl)thio]acetonitrile](/img/structure/B6613034.png)
![1-[(2S)-1-(propan-2-yl)pyrrolidin-2-yl]methanamine](/img/structure/B6613035.png)



![2-[2-(1-Methylethoxy)ethoxy]benzonitrile](/img/structure/B6613067.png)